
LRE1
Vue d'ensemble
Description
Applications De Recherche Scientifique
LRE1’s applications span various scientific fields:
Chemistry: this compound serves as a valuable tool for studying adenylyl cyclase function.
Biology: Researchers use this compound to investigate sAC-dependent processes.
Medicine: Its potential therapeutic applications are being explored.
Industry: this compound may find applications in drug development and related fields.
Mécanisme D'action
Target of Action
The primary target of LRE1 is the soluble adenylyl cyclase (sAC), a widely distributed source of cyclic AMP (cAMP) in mammalian cells .
Mode of Action
this compound inhibits sAC via a unique allosteric mechanism. It binds to the bicarbonate activator binding site of sAC, thereby preventing the activation of sAC . This inhibition occurs by occupying the binding site of the physiological activator bicarbonate and prevents sAC-dependent processes in cellular and physiological systems .
Biochemical Pathways
The inhibition of sAC by this compound affects various biochemical pathways regulated by cAMP. These include cell proliferation, apoptosis, differentiation, sperm activation and motility, ciliary beat frequency in the airway, luminal pH in the epididymis, the mitochondrial electron transport chain, glucose-stimulated insulin release from β cells of the pancreas, and intraocular pressure in the eye .
Pharmacokinetics
It is known that this compound effectively inhibits sac-mediated functions in sperm and mitochondria, and it is non-toxic to cells .
Result of Action
The result of this compound’s action is the inhibition of sAC-dependent processes in cellular and physiological systems. This includes a decrease in cAMP production, which in turn affects various physiological processes such as cell proliferation, apoptosis, and differentiation .
Action Environment
The action of this compound is influenced by the presence of bicarbonate, a physiological activator of sAC. This compound binds to the bicarbonate activator binding site, thereby inhibiting the activation of sAC . The effectiveness of this compound may therefore be influenced by the intracellular levels of bicarbonate.
Méthodes De Préparation
Voies de synthèse :
Malheureusement, les voies de synthèse spécifiques pour LRE1 ne sont pas facilement disponibles dans la littérature. Il est synthétisé via des services personnalisés, qui peuvent impliquer des méthodes propriétaires.
Production industrielle :
Les informations sur les méthodes de production industrielle à grande échelle pour this compound sont limitées. Les chercheurs obtiennent généralement this compound auprès de fournisseurs spécialisés.
Analyse Des Réactions Chimiques
LRE1 interagit avec le site de liaison de l'activateur bicarbonate de la sAC, inhibant son activité via un mécanisme allostérique unique . Bien que les réactifs et les conditions détaillés ne soient pas explicitement documentés, this compound empêche les processus dépendants de la sAC dans les systèmes cellulaires et physiologiques . L'exploration de son potentiel en tant qu'inhibiteur de la sAC se poursuit.
4. Applications de la recherche scientifique
Les applications de this compound couvrent divers domaines scientifiques :
Chimie : this compound est un outil précieux pour étudier la fonction de l'adénylyl cyclase.
Biologie : Les chercheurs utilisent this compound pour étudier les processus dépendants de la sAC.
Médecine : Ses applications thérapeutiques potentielles sont en cours d'exploration.
Industrie : this compound pourrait trouver des applications dans le développement de médicaments et les domaines connexes.
5. Mécanisme d'action
This compound se lie au site de l'activateur bicarbonate de la sAC, perturbant son fonctionnement. Les cibles moléculaires et les voies exactes impliquées restent un domaine de recherche actif.
Comparaison Avec Des Composés Similaires
Bien que des composés similaires spécifiques ne soient pas répertoriés, l'unicité de LRE1 réside dans son inhibition allostérique de la sAC. Les chercheurs continuent d'explorer ses propriétés distinctes.
Propriétés
IUPAC Name |
6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZXKSZLRVSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is LRE1 and what is its function in Saccharomyces cerevisiae?
A1: this compound (Laminarinase Resistance 1) is a non-essential protein found in the yeast Saccharomyces cerevisiae. [] It plays a role in regulating cell wall integrity and stress resistance, seemingly through its interaction with the protein kinase Cbk1. [, ]
Q2: How does this compound affect heat resistance in yeast?
A2: Overexpression of this compound enhances heat resistance in S. cerevisiae, while deleting it has the opposite effect. [] This effect appears to be linked to this compound's ability to inhibit Cbk1, influencing trehalose accumulation, a key factor in stress response. []
Q3: What is the relationship between this compound and chitinase expression in yeast?
A3: this compound negatively regulates the expression of CTS1, the gene encoding chitinase, an enzyme crucial for cell separation during yeast budding. [] Overexpression of this compound represses CTS1, leading to cell separation defects, while deletion of this compound increases CTS1 expression. [] This regulation is mediated through this compound's interaction with Cbk1. []
Q4: Does this compound affect the cAMP-PKA pathway in yeast?
A4: While this compound overexpression mimics some phenotypes of reduced cAMP-PKA pathway activity (like increased heat resistance), evidence suggests this compound acts independently of this pathway. []
Q5: What is the role of this compound in cell wall integrity?
A5: this compound contributes to cell wall integrity in yeast. [, ] Overexpression of this compound, along with other genes like HLR1 and WSC3, can suppress the sensitivity of HOG pathway mutants to cell wall-degrading enzymes. [] This suggests a potential role for this compound in maintaining cell wall structure, possibly through influencing glucan synthesis or organization. []
Q6: Does this compound interact with other proteins in yeast?
A6: Yes, this compound has been shown to interact with several proteins in yeast. It was initially identified through its interaction with the protein kinase Cbk1. [] Additionally, studies have revealed interactions between this compound and the intermediate filament protein Fin1, as well as proteins involved in vesicle transport and transcriptional regulation. []
Q7: What is known about this compound's role in organisms other than yeast?
A7: While this compound research primarily focuses on yeast, a study identified a soluble adenylyl cyclase (sAC) inhibitor also named this compound. [] This this compound is distinct from the yeast protein and demonstrates protective effects against hepatic ischemia/reperfusion injury in rats by improving mitochondrial function. []
Q8: How does the sAC inhibitor this compound protect against liver injury?
A8: this compound, the sAC inhibitor, appears to induce mitohormesis, a process where mild mitochondrial stress enhances cellular defenses. [] This mitohormetic response, potentially involving SirT3 activation and mitochondrial protein deacetylation, improves mitochondrial function, protecting the liver from ischemia/reperfusion injury. []
Q9: What are the implications of studying this compound?
A9: Studying this compound provides insights into fundamental cellular processes like cell wall regulation, stress response, and vesicle trafficking. [, , ] Understanding its function and interactions in yeast could offer valuable knowledge applicable to other organisms. Furthermore, the discovery of this compound as an sAC inhibitor with potential therapeutic benefits in liver injury highlights its broader significance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



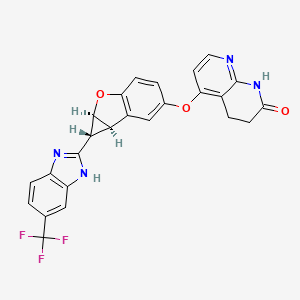
![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)
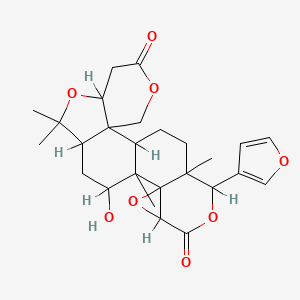
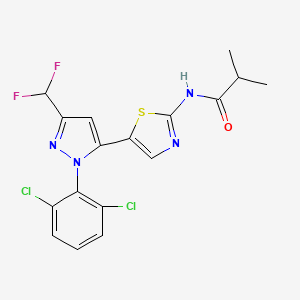

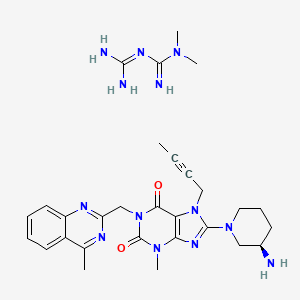
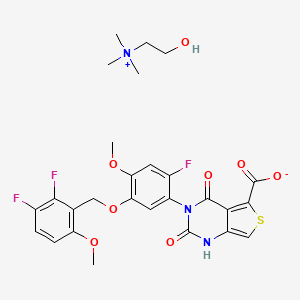


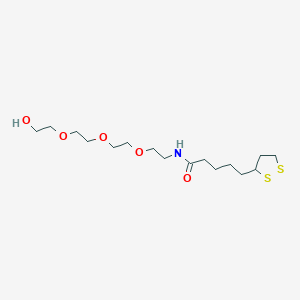
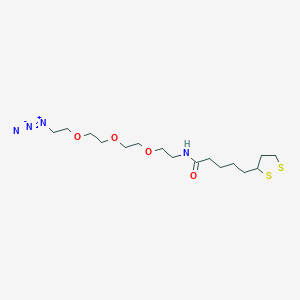

![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)
